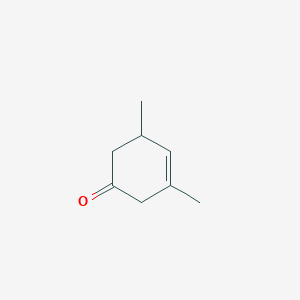

3,5-dimethyl-3-cyclohexenone

Description

Broader Importance of Cyclohexenone Scaffolds in Modern Organic Synthesis

Cyclohexenone derivatives are recognized for their potential in drug discovery and play a crucial role in medicinal chemistry. uit.no They are integral components of various bioactive natural products, including phorbasins, carvotacetones, antheminones, and gabosines. uit.no The construction of the cyclohexenone architecture remains a central focus in organic chemistry, with numerous strategies developed for its synthesis. researchgate.net These methods include Robinson annulation, researchgate.netacs.org Diels-Alder reactions, acs.org and various cyclization reactions. acs.orgacs.org The synthetic versatility of cyclohexenones allows for their use as precursors in the creation of a diverse array of complex molecules. mdpi.com

Optically active γ-substituted cycloalkenones, a subset of cyclohexenones, are particularly valuable as precursors for natural products and pharmaceutically active molecules. mdpi.com The development of methods to synthesize enantiopure cyclohexenone scaffolds is an active area of research, highlighting the importance of stereochemistry in their application. acs.org

Distinguishing Structural Isomers and the Focus on 3,5-Dimethyl-3-cyclohexenone

The dimethyl-cyclohexenone family comprises several structural isomers, each with unique properties and reactivity. The position of the methyl groups and the double bond within the cyclohexene (B86901) ring defines the specific isomer. Some common isomers include 3,5-dimethyl-2-cyclohexen-1-one (B73173), solubilityofthings.com 4,4-dimethyl-2-cyclohexen-1-one, chemicalbook.com and the subject of this article, this compound.

The focus on this compound (CAS No. 63507-69-7) is driven by its specific structural arrangement. synthonix.com This isomer features one methyl group directly attached to the carbon-carbon double bond (C3) and another at a saturated carbon (C5). This substitution pattern influences its electronic properties and reactivity, making it a distinct and valuable building block in organic synthesis.

Below is a table summarizing the key properties of this compound and its related isomers.

| Property | This compound | 3,5-Dimethylcyclohexanone (B1585822) | 2,4-Dimethylcyclohexanone |

| Molecular Formula | C8H12O synthonix.com | C8H14O nih.gov | C8H14O nih.gov |

| Molecular Weight | 124.18 g/mol synthonix.com | 126.20 g/mol nih.gov | 126.20 g/mol nih.gov |

| CAS Number | 63507-69-7 synthonix.com | 2320-30-1 nist.gov | 823-55-2 nih.gov |

| IUPAC Name | 3,5-Dimethyl-3-cyclohexen-1-one | 3,5-dimethylcyclohexan-1-one nih.gov | 2,4-dimethylcyclohexan-1-one nih.gov |

This table provides a clear comparison of the fundamental properties of these related compounds, highlighting the subtle yet important differences that arise from their varied structures.

Properties

IUPAC Name |

3,5-dimethylcyclohex-3-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-6-3-7(2)5-8(9)4-6/h3,6H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNYQHOMBQQSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603737 | |

| Record name | 3,5-Dimethylcyclohex-3-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63507-69-7 | |

| Record name | 3,5-Dimethylcyclohex-3-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dimethyl 3 Cyclohexenone and Its Key Precursors/analogs

Foundational Strategies for Cyclohexenone Ring Formation

The synthesis of the cyclohexenone ring, a fundamental structure in many natural products and synthetic intermediates, can be achieved through several powerful and versatile reactions. These methods provide the basis for creating a wide array of substituted cyclohexenones, including the dimethylated target of this article.

Robinson Annulation Variants and their Mechanistic Insights

The Robinson annulation is a classic and powerful ring-forming reaction in organic chemistry that creates a six-membered ring by forming three new carbon-carbon bonds. The process involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. This reaction is a cornerstone for the synthesis of polycyclic compounds like steroids.

The mechanism commences with the formation of an enolate from a ketone using a base. This enolate then acts as a nucleophile in a Michael 1,4-addition to an α,β-unsaturated ketone. The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol condensation to form the six-membered ring. Subsequent dehydration yields the final α,β-unsaturated cyclohexenone.

Over the years, several variants of the Robinson annulation have been developed to improve its efficiency, scope, and stereoselectivity. These include:

Asymmetric Robinson Annulation: This variant utilizes chiral catalysts or auxiliaries to induce stereoselectivity, leading to the formation of cyclohexenone rings with high enantiomeric purity. This is particularly valuable in the synthesis of complex natural products.

Solid-Phase Robinson Annulation: In this approach, the starting material is attached to a solid support, which can simplify the purification process and is amenable to the creation of compound libraries for drug discovery.

Microwave-Assisted Robinson Annulation: The use of microwave irradiation can significantly accelerate the reaction rate and, in some cases, improve the chemical yield.

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Yield (%) |

| Cyclohexanone (B45756) | Methyl vinyl ketone | Base (e.g., NaOH, NaOEt) | Wieland-Miescher Ketone precursor | High |

| 2-Methyl-1,3-cyclohexanedione | Methyl vinyl ketone | (S)-Proline | Enantiomerically enriched Wieland-Miescher Ketone | High |

| Acetone | Chalcone | PS(l-Val-DPEN), Benzoic acid | 3-(4-nitrophenyl)-5-phenyl-2-cyclohexenone | Low (13%) |

Nucleophilic Conjugate Addition (Michael) Reactions in Cyclohexenone Assembly

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction and the initial step in the Robinson annulation for cyclohexenone synthesis. dergipark.org.tr It involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The nucleophiles are typically stabilized carbanions, such as enolates derived from ketones, β-dicarbonyl compounds, or enamines.

In the context of cyclohexenone synthesis, a ketone enolate adds to the β-carbon of an α,β-unsaturated ketone. This creates a new carbon-carbon bond and generates a new enolate, which is then protonated to yield a 1,5-dicarbonyl compound. This intermediate is then primed for the subsequent intramolecular aldol condensation to close the ring. The choice of base and reaction conditions can be crucial for the success of the Michael addition, as it is often a reversible process.

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Yield (%) |

| Acetylacetone | trans-β-Nitrostyrene | 1,2-Benzenediamine-derived organocatalyst | Michael adduct | Good (72%) |

| Cyclohexanone | Dimethyl 2-(4-nitrobenzylidene)malonate | Pyrrolidine trifluoromethanesulfonamide, n-butyric acid | Michael adduct | ~100% |

| Malonic esters | Propenal | Sodium ethoxide | Conjugate addition product | High |

Aldol Condensation Approaches to Substituted Cyclohexenones

The aldol condensation is a critical reaction for forming carbon-carbon bonds and is the ring-closing step in the Robinson annulation. It can also be used independently to synthesize substituted cyclohexenones from appropriate dicarbonyl precursors. The reaction involves the formation of an enolate, which then adds to a carbonyl group. In the context of cyclohexenone synthesis, this is an intramolecular process.

Specifically, a 1,5-dicarbonyl compound, often generated from a preceding Michael addition, undergoes an intramolecular aldol reaction. A base abstracts an α-proton to form an enolate, which then attacks the other carbonyl group within the same molecule to form a six-membered ring. The resulting aldol addition product, a β-hydroxy ketone, readily dehydrates upon heating or under acidic or basic conditions to yield the more stable α,β-unsaturated cyclohexenone. The stereochemical outcome of the aldol condensation can often be controlled by the choice of catalyst and reaction conditions.

Sigmatropic Rearrangements for Stereocontrolled Cyclohexenone Synthesis

Sigmatropic rearrangements, particularly the nih.govnih.gov-sigmatropic rearrangement, offer a powerful and stereocontrolled method for the synthesis of cyclohexenone derivatives. dergipark.org.tr The oxy-Cope rearrangement, a variant of the Cope rearrangement, is particularly useful in this context.

This strategy often involves the formation of a 1,5-diene alkoxide, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form an enolate. This enolate can then be trapped or further reacted to yield the desired cyclohexenone. The high degree of order in the cyclic transition state of the rearrangement allows for excellent stereocontrol, making this a valuable tool for the synthesis of complex, stereochemically defined molecules. For instance, a modular synthetic method for preparing diaryl-substituted cyclohexenone acids has been developed starting from phenyl pyruvate (B1213749) and suitable enones, proceeding through a hemiketal-oxy-Cope type nih.govnih.gov-sigmatropic rearrangement followed by an intramolecular aldol condensation. mdpi.comresearchgate.net This approach can yield products with up to four stereogenic centers in a diastereospecific manner. dergipark.org.tr

| Reactant 1 | Reactant 2 | Conditions | Key Intermediate/Rearrangement | Product | Yield (%) |

| Phenyl pyruvate | 4-Phenyl-3-buten-2-one | Alkaline tert-butanol, microwave | Hemiketal-oxy-Cope nih.govnih.gov-sigmatropic rearrangement | anti-4,5-Diphenyl-cyclohex-2-en-1-one-3-carboxylic acid | up to 86% |

| Phenyl pyruvate | 4-Phenyl-3-buten-2-one | Alkaline water | Intermolecular aldol condensation-electrocyclization | syn- and anti-4,5-Diphenyl-cyclohex-2-en-1-one-3-carboxylic acid | up to 98% (overall) |

Targeted Synthesis of 3,5-Dimethyl-3-cyclohexenone and Specific Dimethylcyclohexenone Derivatives

While the foundational strategies provide a general framework, the synthesis of specific isomers like this compound requires tailored approaches, often starting from readily available precursors.

Routes from Isophorone (B1672270) (3,5,5-trimethylcyclohex-2-enone) and Related Conjugated Ketones

Isophorone (3,5,5-trimethylcyclohex-2-enone) is a readily available and widely used industrial chemical, making it an attractive starting material for the synthesis of various cyclohexenone derivatives. nih.govmdpi.com However, the direct conversion of isophorone to this compound through demethylation is not a prominently documented synthetic route in the reviewed scientific literature.

Instead, the literature describes numerous other transformations of isophorone. For instance, the selective hydrogenation of isophorone over palladium or nickel catalysts can yield 3,3,5-trimethylcyclohexanone. researchgate.net Furthermore, isophorone can be catalytically converted to 3,5-xylenol. google.com

The synthesis of other dimethylcyclohexenone derivatives often proceeds from different precursors. For example, 3,5-dimethylcyclohexanone (B1585822) can be prepared and subsequently used to synthesize related unsaturated compounds. One documented synthesis of 3,5-dimethyl-2-cyclohexen-1-one (B73173) involves the Knoevenagel condensation of acetaldehyde (B116499) and ethyl acetoacetate, followed by hydrolysis, decarboxylation, and hydrogenation. google.com

Synthetic Transformations of Cyclohexanones (e.g., cis-3,5-Dimethylcyclohexanone)

The transformation of substituted cyclohexanones, such as cis-3,5-dimethylcyclohexanone, is a key strategy for creating a variety of derivatives. One notable transformation is the enantioselective formation of its lithium enolate, which can then undergo stereoselective aldol reactions. For instance, reaction with benzaldehyde (B42025) can proceed with high stereoselectivity, demonstrating the utility of chiral auxiliaries in directing the stereochemical outcome of such transformations. acs.org

Another important transformation is the dehydrogenation of cyclohexanone derivatives to their corresponding enones. This can be achieved using catalysts like palladium on carbon. For example, the oxime of 3,5-dimethyl-cyclohexenone can be dehydrogenated in the gaseous phase over a noble metal catalyst to produce 3,5-dimethylaniline. google.com This process is typically conducted at high temperatures, ranging from 200°C to 500°C. google.com

| Starting Material | Reagents/Catalyst | Product | Key Features |

| cis-3,5-Dimethylcyclohexanone | Lithium base, Benzaldehyde | Aldol addition product | Enantioselective enolate formation and stereoselective aldol reaction. acs.org |

| 3,5-Dimethyl-cyclohexenone oxime | Palladium/carbon | 3,5-Dimethylaniline | Catalytic dehydrogenation in the gas phase at 200-500°C. google.com |

Condensation and Derivatization Approaches for Substituted Cyclohexenones

Condensation reactions are fundamental in building the cyclohexenone framework. The Robinson annulation, Michael additions, and aldol condensations are classic and widely used methods for synthesizing chiral cyclohexenones. nih.govacs.org More recent approaches include acs.orgacs.org-sigmatropic rearrangements, which offer a high degree of regio- and stereoselectivity. nih.gov For example, the reaction of phenylpyruvate with aryl enones can lead to diaryl-substituted cyclohexenone acids. nih.gov The reaction conditions, such as the solvent and use of microwave assistance, can influence the stereochemical outcome, yielding either anti or syn configured products. nih.gov

Diels-Alder reactions are another powerful tool for constructing substituted cyclohexenones. The reaction of 4,4-dimethyl-2-cyclohexenones with various dienes can produce 4,4-dimethyl-1-decalones, which are precursors to several natural products. cdnsciencepub.com The use of Lewis acid catalysts like boron trifluoride etherate can influence the regioselectivity of these cycloadditions. cdnsciencepub.com

| Reaction Type | Reactants | Product | Key Features |

| acs.orgacs.org-Sigmatropic Rearrangement | Phenylpyruvate, Aryl enones | Diaryl-substituted cyclohexenone acids | Modular synthesis with stereochemical control based on reaction conditions. nih.gov |

| Diels-Alder Reaction | 4,4-Dimethyl-2-cyclohexenones, Dienes | 4,4-Dimethyl-1-decalones | Rapid assembly of decalin skeletons with potential for stereo- and regioselectivity. cdnsciencepub.com |

| Aldol Condensation | Benzaldehydes, Acetone, Phenylpyruvic acid | Cyclohexenone acid derivatives | In situ generation of aromatic enones allows for a straightforward synthesis of diverse derivatives. acs.org |

Strategic Reductions and Hydrogenations to Dimethylcyclohexanones

The reduction of cyclohexenone derivatives is a critical step in the synthesis of dimethylcyclohexanones. Catalytic hydrogenation is a common method. For instance, 3,4-dimethylphenol (B119073) can be hydrogenated to 3,4-dimethylcyclohexanol, which is then oxidized to produce 3,4-dimethylcyclohexanone. acs.org This reduction is often stereospecific, leading to a single configuration of the methyl groups. acs.org

The choice of catalyst and reaction conditions can significantly impact the stereoselectivity of the hydrogenation. For example, the asymmetric hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexenone) using a supported palladium catalyst modified with (S)-proline can achieve high enantioselectivity. researchgate.net The mechanism of enantioselection can be complex, involving kinetic resolution of the chiral product. researchgate.net

| Starting Material | Reagents/Catalyst | Product | Key Features |

| 3,4-Dimethylphenol | Hydrogen, Catalyst | 3,4-Dimethylcyclohexanol | Subsequent oxidation yields 3,4-dimethylcyclohexanone. acs.org |

| Isophorone | H₂, Pd catalyst, (S)-proline | Chiral 3,5,5-trimethylcyclohexanone | Asymmetric hydrogenation with high enantioselectivity. researchgate.net |

| Diphenyl ether | Hydrogen, Rhodium nanoparticles | Dicyclohexyl ether | Deep hydrogenation of lignin-derived aromatics. researchgate.net |

Asymmetric and Stereoselective Synthesis of Chiral Dimethylcyclohexenone Intermediates

The demand for enantiomerically pure compounds in various fields, particularly pharmaceuticals, has driven the development of asymmetric and stereoselective synthetic methods. These approaches aim to produce chiral dimethylcyclohexenone intermediates with high optical purity.

Organocatalytic Asymmetric Cycloadditions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering an alternative to metal-based catalysts. Chiral secondary amines are effective catalysts for formal [4+2] cycloadditions between cyclohexenylidenemalononitriles and α,β-unsaturated aldehydes. rsc.org This method allows for the construction of complex bridged bicyclo[2.2.2]octane structures with high enantiomeric excess. rsc.org

Organocatalytic asymmetric [3+3] cycloadditions are also utilized to synthesize chiral six-membered rings. rsc.org These reactions can be catalyzed by various organocatalysts, including chiral amines, bifunctional catalysts, and N-heterocyclic carbenes, and are compatible with a range of three-atom building blocks. rsc.org Higher-order cycloadditions, such as (4+4) and (4+4+m) cycloadditions, have been developed for the synthesis of chiral indole-fused eight-membered rings and larger macrocycles. nih.govresearchgate.net

| Reaction Type | Reactants | Catalyst | Product | Key Features |

| [4+2] Cycloaddition | Cyclohexenylidenemalononitriles, Enals | Chiral secondary amine | Chiral bicyclo[2.2.2]octanes | High regio- and stereoselectivity. rsc.org |

| [3+3] Cycloaddition | Various three-atom building blocks | Chiral amines, NHCs, etc. | Chiral six-membered (hetero)cycles | Flexible catalytic modes. rsc.org |

| (4+4) and (4+4+m) Cycloadditions | 2-Indolylacetates, Benzofuranyl azadienes | Organocatalyst | Chiral indole-fused medium and large rings | Enantioselective synthesis of macrocycles. nih.govresearchgate.net |

Biocatalytic Resolution and Chiral Reduction for Cyclohexanone Building Blocks

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral compounds. Enzymes such as lipases, enoate reductases, and nitrilases are used for the synthesis of chiral 1,3-substituted cyclohexanone building blocks. acs.orgresearchgate.net These enzymatic strategies can be employed for kinetic resolutions of racemic mixtures or for the asymmetric reduction of prochiral substrates. acs.orgnih.gov

For example, ene-reductases (EREDs) can catalyze the asymmetric reduction of cyclohexenone derivatives to produce chiral 3-substituted cyclohexanones. acs.orgnih.gov Reaction conditions, such as pH, are crucial for minimizing side reactions and achieving high enantiomeric excess. acs.org Lipases and nitrilases are also used in the resolution of racemic esters and nitriles of cyclohexanone derivatives. researchgate.netnih.gov Baker's yeast is another common biocatalyst for the asymmetric reduction of prochiral diones, such as 2,2-dimethylcyclohexane-1,3-dione, to yield chiral hydroxy ketones. orgsyn.org

| Biocatalytic Strategy | Enzyme/Organism | Substrate | Product | Key Features |

| Asymmetric Reduction | Ene-reductases (EREDs) | Cyclohexenone derivatives | Chiral 3-substituted cyclohexanones | High enantioselectivity, pH control is important. acs.orgnih.gov |

| Kinetic Resolution | Lipases, Nitrilases | Racemic cyclohexanone esters/nitriles | Enantiomerically enriched cyclohexanones | Separation of enantiomers. researchgate.netnih.gov |

| Asymmetric Reduction | Baker's yeast | 2,2-Dimethylcyclohexane-1,3-dione | (S)-3-Hydroxy-2,2-dimethylcyclohexanone | Green and effective method for producing chiral building blocks. orgsyn.org |

Elucidating Reaction Chemistry and Transformational Pathways of 3,5 Dimethyl 3 Cyclohexenone Derivatives

Reactivity Profiling of the α,β-Unsaturated Ketone System

The reactivity of 3,5-dimethyl-3-cyclohexenone is largely dictated by the presence of the α,β-unsaturated ketone functional group. This system provides two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated double bond. The specific reaction pathway followed often depends on the nature of the nucleophile and the reaction conditions.

The α,β-unsaturated ketone moiety in this compound allows for two main types of nucleophilic addition reactions: 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. masterorganicchemistry.comlibretexts.org The competition between these two pathways is influenced by a variety of factors, including the "hardness" or "softness" of the nucleophile and whether the reaction is under kinetic or thermodynamic control. libretexts.org

1,2-Addition: This pathway involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition. masterorganicchemistry.com This reaction is typically fast and irreversible, leading to the formation of an allylic alcohol upon workup.

1,4-Addition (Michael Addition): Soft nucleophiles, which include enolates, amines, thiols, and cuprates, preferentially attack the β-carbon of the conjugated system. masterorganicchemistry.comnih.govwikipedia.org This reaction, known as the Michael addition, proceeds through an enolate intermediate which then tautomerizes to the more stable keto form, resulting in a substituted cyclohexanone (B45756). libretexts.orgwikipedia.org The resulting product often contains a 1,5-dicarbonyl pattern if the nucleophile is an enolate. masterorganicchemistry.com Traditional methods for achieving β-functionalization of carbonyl compounds often rely on this conjugate addition to an α,β-unsaturated precursor. nih.govosti.gov

The regioselectivity of nucleophilic addition can also be influenced by the counterion of the nucleophile. For instance, the addition of lithium dimethyl malonate to a related pentadienyl system leads to different products compared to the sodium salt, highlighting the role of the metal cation in directing the reaction pathway. acs.org

Table 1: Regioselectivity of Nucleophilic Additions to α,β-Unsaturated Ketones

| Nucleophile Type | Predominant Addition Type | Product Type |

| Hard (e.g., Grignard, Organolithium) | 1,2-Addition | Allylic Alcohol |

| Soft (e.g., Enolates, Cuprates, Amines, Thiols) | 1,4-Addition (Michael) | Substituted Ketone |

The carbon-carbon double bond in this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for forming six-membered rings. wikipedia.org This [4+2] cycloaddition involves the reaction of the dienophile with a conjugated diene. wikipedia.org The stereochemistry and regioselectivity of the Diels-Alder reaction are key features, allowing for the controlled synthesis of complex cyclic systems. wikipedia.orgnih.gov

The reactivity of cyclohexenones in Diels-Alder reactions can be significantly influenced by Lewis acid catalysis, which can enhance selectivity. nih.govcdnsciencepub.com Studies on related dimethyl cyclohexenone compounds have shown that they can undergo [2+2] cycloaddition reactions with vinyl acetate, although the yields may be lower compared to unsubstituted cyclohexenone. researchgate.net Furthermore, photochemical [3+2] cycloaddition reactions have been reported for derivatives like 3-cyano-5,5-dimethyl-2-cyclohexenone. acs.org

The diastereofacial selectivity of Diels-Alder reactions with substituted cyclohexenones, including those with methyl groups, has been a subject of detailed study. The orientation of the diene attack (syn or anti to a substituent) is influenced by stereoelectronic and conformational factors. acs.org

Enolate Chemistry and Functionalization at Alpha-Positions

The α-carbons of this compound (the carbons adjacent to the carbonyl group) possess acidic protons. wikipedia.org Deprotonation at these positions by a suitable base, such as lithium diisopropylamide (LDA), generates an enolate anion. wikipedia.org This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position. nih.govosti.gov

The formation of the enolate can be regioselective, leading to either the kinetic or thermodynamic enolate, depending on the reaction conditions and the base used. wikipedia.org For an unsymmetrical ketone, deprotonation at the less hindered α-carbon is faster, yielding the kinetic enolate, while deprotonation at the more substituted α-carbon leads to the more stable thermodynamic enolate. wikipedia.org

Once formed, the enolate of a 3,5-dimethyl-cyclohexenone derivative can undergo a variety of reactions, including:

Alkylation: Reaction with alkyl halides to introduce new alkyl groups.

Aldol (B89426) reactions: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds.

Michael additions: Acting as a Michael donor in conjugate additions to other α,β-unsaturated systems. rug.nl

The ability to control enolate formation and subsequent reactions is a cornerstone of synthetic organic chemistry, providing a versatile strategy for building molecular complexity. wikipedia.org

Diverse Derivatization Reactions and Heterocycle Annulation

The versatile structure of this compound and its derivatives allows for a wide range of derivatization reactions, including the construction of fused heterocyclic rings.

Aldol Reactions: The enolate derived from this compound can participate in aldol reactions with aldehydes or other ketones. ajgreenchem.comyoutube.com These reactions form a new carbon-carbon bond and result in a β-hydroxy ketone, which can subsequently dehydrate to form a new α,β-unsaturated ketone. Intramolecular aldol condensations of related diketones are a common strategy for synthesizing cyclohexenone rings. libretexts.org For instance, the base-catalyzed reaction of 2,6-heptanedione (B80457) leads to a cyclohexenone product. libretexts.org The stereochemical outcome of aldol reactions can often be controlled, leading to specific diastereomers. ajgreenchem.com

Mannich Reactions: The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), formaldehyde, and a primary or secondary amine. thaiscience.info Derivatives of dimethyl-cyclohexenone have been used in Mannich reactions to synthesize complex nitrogen-containing molecules. For example, 3-(4-chlorophenylamino)-5,5-dimethyl-2-cyclohexenone undergoes a Mannich reaction with various aromatic amines and formalin to produce octahydroquinazoline derivatives. nih.gov Similarly, Mannich reactions with 5,5-dimethyl-3-phenylamino-2-cyclohexenone have been shown to yield keto-bases or quinazolinones depending on the amine used. researchgate.net These reactions are valuable for creating β-amino carbonyl compounds, which are important intermediates in pharmaceutical synthesis. thaiscience.inforesearchgate.net

The carbonyl group of this compound can react with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond.

While direct Schiff base formation on simple α,β-unsaturated ketones can sometimes be challenging compared to conjugate addition, the formation of imino derivatives is a known transformation. nih.gov For example, 2,5-cyclohexadien-1-one, 3,5-dimethyl-4-imino- is a known compound, highlighting the formation of an imino group on a related cyclohexenone scaffold. ontosight.ai The formation of such imino derivatives introduces a new reactive site into the molecule and can be a precursor for the synthesis of various heterocyclic systems.

Halogenation and Related Substitution Reactions

The halogenation of α,β-unsaturated ketones like this compound is a key transformation for introducing functional handles that can be used in further synthetic elaborations. The regioselectivity of these reactions is highly dependent on the reaction conditions and the specific halogenating agent employed.

Under acidic conditions, the reaction typically proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, facilitating the formation of the enol, which is the nucleophilic species. This enol then attacks the electrophilic halogen (Cl₂, Br₂, or I₂). The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. researchgate.net

Research into the halogenation of structurally similar unsaturated ketones provides insight into the potential reactivity of this compound. For instance, the chlorination of isophorone (B1672270), a related cyclic ketone, with copper(II) chloride has been shown to yield a mixture of products, including those resulting from substitution at the allylic methyl group and at the vinylic position. Current time information in Bangalore, IN.

Furthermore, dihalo-5,5-dimethyl-2-cyclohexenones can be synthesized and subsequently used in cross-coupling reactions. For example, 2-bromo-3-chloro-5,5-dimethyl-2-cyclohexenone and its isomer, 3-bromo-2-chloro-5,5-dimethyl-2-cyclohexenone, have been subjected to Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids. These reactions proceed with high regioselectivity, where the palladium catalyst preferentially acts on the carbon-bromine bond over the carbon-chlorine bond. nih.gov This allows for the selective introduction of aryl substituents at either the 2- or 3-position of the cyclohexenone ring, affording a diverse range of novel aryl-substituted cyclohexenones in high yields. nih.gov The presence of the chlorine atom makes the resulting products amenable to further nucleophilic substitution reactions. nih.gov

Table 1: Regioselective Suzuki-Miyaura Cross-Coupling of Dihalo-5,5-dimethyl-2-cyclohexenones This table is a representative example based on findings reported in the literature.

| Starting Material | Coupling Partner (ArB(OH)₂) | Product | Yield (%) |

|---|---|---|---|

| 2-bromo-3-chloro-5,5-dimethyl-2-cyclohexenone | Phenylboronic acid | 2-phenyl-3-chloro-5,5-dimethyl-2-cyclohexenone | >90 |

| 3-bromo-2-chloro-5,5-dimethyl-2-cyclohexenone | Phenylboronic acid | 3-phenyl-2-chloro-5,5-dimethyl-2-cyclohexenone | >90 |

| 2-bromo-3-chloro-5,5-dimethyl-2-cyclohexenone | 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-3-chloro-5,5-dimethyl-2-cyclohexenone | >90 |

Incorporation into Pyrazole (B372694) and Quinazolinone Frameworks

The this compound skeleton can serve as a precursor for the synthesis of more complex heterocyclic frameworks, such as pyrazoles and quinazolinones, which are of significant interest in medicinal chemistry.

Pyrazole Synthesis: The most common and traditional method for pyrazole synthesis involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. acs.orgdergipark.org.tr While this compound is an α,β-unsaturated ketone, it can be conceptually transformed into a corresponding 1,3-diketone precursor. The reaction of such a diketone with hydrazine hydrate (B1144303) would lead to cyclocondensation, forming the pyrazole ring. The specific substitution pattern on the resulting pyrazole would depend on the structure of the diketone intermediate. acs.org

Alternative strategies involve the use of α,β-unsaturated carbonyl compounds directly with hydrazines. These reactions can proceed via a Michael addition of the hydrazine followed by intramolecular cyclization and subsequent dehydration or oxidation to afford the aromatic pyrazole ring. nih.govorganic-chemistry.org The reaction of this compound or its derivatives with hydrazine would be expected to yield tetrahydro- or dihydro-indazolone structures, which are essentially fused pyrazole-cyclohexane systems.

Quinazolinone Synthesis: The construction of quinazolinone frameworks often involves multi-component reactions. One established route is the Biginelli reaction or similar condensations. For instance, novel purine-substituted quinazolinone derivatives have been prepared through a one-pot, three-component reaction of 7H-purin-6-amine, cyclohexane-1,3-dione, and various aromatic aldehydes in acetic acid. e-journals.in By analogy, a derivative of this compound, specifically its 1,3-dione tautomer, could potentially be employed in such a reaction with an appropriate amine (like anthranilamide or a related species) and an aldehyde to construct a fused quinazolinone system.

Another versatile approach involves the reaction of isatoic anhydride (B1165640) with various amines and a carbonyl source. nih.gov For example, l-proline (B1679175) has been used to catalyze the reaction between isatoic anhydride, pyrazole-substituted aldehydes, and various amines to furnish dihydroquinazolinone products, which can then be oxidized to the corresponding quinazolinones. nih.gov A strategy for incorporating the 3,5-dimethylcyclohexenone moiety could involve its conversion to a suitable amine or aldehyde derivative to participate in these types of cyclocondensation reactions.

Table 2: General Synthetic Pathways to Pyrazole and Quinazolinone Frameworks This table outlines general methodologies applicable to the transformation of cyclohexenone-derived precursors.

| Target Heterocycle | General Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| Pyrazole | 1,3-Diketones + Hydrazines | Cyclocondensation | acs.orgdergipark.org.tr |

| Pyrazole | α,β-Unsaturated Ketones + Hydrazines | Michael Addition-Cyclization | nih.govorganic-chemistry.org |

| Quinazolinone | Cyclohexane-1,3-dione + Amine + Aldehyde | One-pot Three-component Condensation | e-journals.in |

Intramolecular Rearrangements and Their Mechanistic Implications

Cyclohexenone derivatives can undergo a variety of fascinating intramolecular rearrangements, often triggered by photochemical or thermal conditions, leading to structurally complex products. The specific pathway followed is dictated by the substitution pattern on the ring and the reaction conditions.

One of the most well-studied photochemical reactions of 4,4-disubstituted cyclohexenones is the Type A or "lumiketone" rearrangement. sciensage.info Upon photoexcitation, typically to a triplet excited state (³(π,π*)), these enones undergo a ring contraction. The mechanism is believed to involve a twisting around the Cα=Cβ double bond, followed by the formation of a new bond between C-2 and C-4 and a shift of the C(4)-C(5) bond to C-3. This concerted (or near-concerted) process results in the formation of a bicyclo[3.1.0]hexan-2-one derivative. sciensage.info This rearrangement is highly stereospecific, proceeding with an inversion of configuration at the C-4 position and retention at C-5. sciensage.info While the title compound is 3,5-disubstituted, related 4,4-disubstituted isomers would be expected to undergo this characteristic transformation.

Another significant rearrangement applicable to cyclic ketones is the Baeyer-Villiger oxidation. This reaction converts a cyclic ketone into a lactone (a cyclic ester) using a peroxy acid or hydrogen peroxide. wiley-vch.debeilstein-journals.org The mechanism involves the initial formation of a tetrahedral intermediate, often called the Criegee intermediate, followed by the migratory insertion of an oxygen atom. beilstein-journals.org The migratory aptitude of the adjacent carbon atoms is a key factor in determining the regioselectivity of the reaction. For an unsymmetrical ketone like a derivative of 3,5-dimethylcyclohexanone (B1585822), the more substituted carbon atom generally migrates preferentially. wiley-vch.de This would lead to the formation of a seven-membered lactone ring.

Cationic rearrangements, such as the pinacol (B44631) rearrangement, are also relevant for derivatives of 3,5-dimethylcyclohexenone. msu.edu If the molecule is converted into a vicinal diol (e.g., via dihydroxylation of the double bond), treatment with acid can induce a rearrangement. This process involves the protonation of a hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-alkyl or hydride shift to stabilize the positive charge. In the context of the cyclohexenone skeleton, such rearrangements can lead to ring contraction (e.g., formation of a cyclopentane (B165970) derivative) or expansion, depending on the specific substrate and conditions. msu.edu For example, the rearrangement of a cyclic α-hydroxy ketone can lead to a ring-contracted product. wiley-vch.de

Table 3: Key Intramolecular Rearrangements of Cyclohexenone Derivatives

| Rearrangement Type | Trigger | Key Intermediate | Typical Product | Mechanistic Feature |

|---|---|---|---|---|

| Lumiketone (Type A) | Photochemical (UV light) | Triplet Excited State | Bicyclo[3.1.0]hexanone | Stereospecific ring contraction |

| Baeyer-Villiger Oxidation | Peroxy acid / H₂O₂ | Criegee Intermediate | Lactone (cyclic ester) | Migratory insertion of oxygen |

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation of Dimethylcyclohexenones

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.

Proton NMR (¹H NMR) for Proton Environment and Coupling Analysis.

No specific ¹H NMR data, including chemical shifts, coupling constants, or signal multiplicities for 3,5-dimethyl-3-cyclohexenone, could be located.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation.

No published ¹³C NMR spectra or chemical shift assignments for this compound were found.

Vibrational Spectroscopy: Infrared (IR) Analysis.

Specific IR absorption frequencies for the characteristic functional groups of this compound, such as the C=O and C=C stretching vibrations, are not documented in available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.

While the molecular weight is known to be 124.18 g/mol , detailed mass spectrometry data, including the molecular ion peak and fragmentation patterns, are not available. molport.com

X-ray Diffraction Crystallography for Solid-State Molecular Architecture.

Crystal Structure Determination and Conformational Analysis.

There are no published reports on the single-crystal X-ray diffraction of this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and solid-state conformation is unavailable.

Further research or de novo analysis would be required to generate the experimental data necessary to fulfill the requested comprehensive characterization.

Intermolecular Interactions and Crystal Packing Motifs

In the crystalline state, derivatives of dimethylcyclohexenone frequently exhibit the formation of dimers through hydrogen bonding. For instance, in the structure of (E)-5,5-dimethyl-3-(4-methylstyryl)cyclohex-2-enone, intermolecular C—H⋯O hydrogen bonds lead to the creation of inversion dimers. researchgate.netsphinxsai.com Similarly, 3,3′-[ethane-1,2-diylbis(oxy)]bis(5,5-dimethylcyclohex-2-en-1-one) molecules are connected into dimers by C—H⋯O hydrogen bonds, which form R²₂(8) ring motifs that subsequently arrange into zigzag ribbons along the b-axis direction. nih.gov The formation of centrosymmetric dimers is also observed in the crystal structure of 2-acetyl-3,5,6-trihydroxy-5,6-dimethylcyclohexenone. researchgate.net

The complexity of the crystal packing can extend beyond simple dimer formation to create more elaborate networks. In the case of 3,3′,3′′-[(1,3,5-triazine-2,4,6-triyl)tris(oxy)]tris(5,5-dimethylcyclohex-2-en-1-one), molecules are linked via C—H⋯O hydrogen bonds, which results in a comprehensive three-dimensional network. iucr.orgnih.gov Notably, in this particular structure, C—H⋯π or π–π stacking interactions are absent. iucr.org For derivatives containing hydroxyl groups, such as 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone, O—H⋯O hydrogen bonding is a key interaction, building molecular chains within the crystal. nih.gov

Hirshfeld surface analysis is a powerful tool for quantifying the various intermolecular contacts that contribute to the crystal packing. For 3,3′-[ethane-1,2-diylbis(oxy)]bis(5,5-dimethylcyclohex-2-en-1-one), this analysis reveals that H⋯H (68.2%) and O⋯H/H⋯O (25.9%) interactions are the most significant contributors. nih.gov In a more complex xanthene derivative incorporating the dimethylcyclohexenone moiety, the analysis indicates that the most important contributions to the crystal packing are from H⋯H (50.6%), O⋯H/H⋯O (22.9%), and C⋯H/H⋯C (11.1%) contacts. nih.gov

The conformation of the cyclohexenone ring itself is a crucial aspect of its crystal structure. In many derivatives, the ring adopts a distorted envelope conformation. iucr.orgnih.gov For example, in 3,3′,3′′-[(1,3,5-triazine-2,4,6-triyl)tris(oxy)]tris(5,5-dimethylcyclohex-2-en-1-one), the three cyclohexenone rings all exhibit slightly distorted envelope shapes, with the carbon atom bearing the two methyl groups acting as the flap atom in each case. iucr.orgnih.gov

Detailed crystallographic data for representative dimethylcyclohexenone derivatives are provided in the tables below.

Crystallographic Data for Dimethylcyclohexenone Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| (E)-5,5-dimethyl-3-(4-methylstyryl)cyclohex-2-enone researchgate.netsphinxsai.com | C₁₇H₂₀O | Monoclinic | P2₁/n | ||||

| 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone nih.gov | C₁₁H₁₆O₃ | Monoclinic | P2₁/c | 10.005(3) | 13.633(4) | 8.441(2) | 105.352(4) |

| 2-acetyl-3,5,6-trihydroxy-5,6-dimethylcyclohexenone researchgate.net | C₁₀H₁₄O₅ | Triclinic | P-1 | 10.979(4) | 7.766(3) | 6.382(3) | 72.86(1) |

Hydrogen Bond Geometry for Selected Dimethylcyclohexenone Derivatives

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| (E)-5,5-dimethyl-3-(4-methylstyryl)cyclohex-2-enone sphinxsai.com | C(4A)-H···O(1) | 0.97 | 2.56 | 3.484(3) | 159 |

| C(13)-H···O(1) | 0.93 | 2.58 | 3.427(3) | 151 | |

| 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone nih.gov | O(1)-H···O(3) | 0.82 | 1.86 | 2.675(2) | 171 |

Computational and Theoretical Investigations into 3,5 Dimethyl 3 Cyclohexenone Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state electronic structure and optimized geometry of molecules. nih.govresearchgate.net This approach is favored for its balance of accuracy and computational efficiency, making it suitable for medium-sized organic molecules like 3,5-dimethyl-3-cyclohexenone. nih.gov

The process begins with geometry optimization, where the molecule's spatial arrangement is computationally adjusted to find the lowest energy conformation on the potential energy surface. For cyclohexenone derivatives, this is commonly performed using hybrid functionals like B3LYP, which incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation functionals. explorationpub.cominpressco.com This is paired with a basis set, such as 6-311++G(d,p) or 6-31G(d,p), which describes the atomic orbitals used in the calculation. nih.govinpressco.comdergipark.org.tr The optimized structure provides key geometric parameters, such as bond lengths and angles, that serve as the foundation for further computational analysis. dergipark.org.trmdpi.com

The electronic structure, once calculated, reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity.

Prediction and Validation of Spectroscopic Parameters

A significant application of DFT is the prediction of spectroscopic data, which can be validated against experimental measurements to confirm the accuracy of the computational model. dergipark.org.trmanipal.edu Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts are routinely performed on optimized geometries.

For instance, calculated vibrational frequencies corresponding to specific functional groups, such as the C=O and C=C stretching modes in the cyclohexenone ring, can be compared with experimental FT-IR spectra. dergipark.org.tr While a systematic overestimation of frequencies is common in DFT calculations due to the harmonic approximation, scaling factors are often applied to improve the correlation with experimental data. dergipark.org.tr Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared to experimental data, often showing excellent linear correlation. mdpi.comamerican-ajiras.commdpi.com Discrepancies between calculated (gas phase) and experimental (solution) data can arise from intermolecular interactions and solvent effects, which are not always accounted for in basic theoretical models. dergipark.org.tr

Below is a table comparing typical experimental and DFT-calculated spectroscopic values for cyclohexenone-related structures.

| Parameter | Spectroscopic Method | Typical Experimental Value | Typical DFT-Calculated Value |

| Carbonyl Stretch (C=O) | FT-IR | 1655 cm⁻¹ | 1685 cm⁻¹ |

| Olefinic Stretch (C=C) | FT-IR | ~1630 cm⁻¹ | ~1635 cm⁻¹ |

| Carbonyl Carbon (¹³C) | NMR | ~211.9 ppm | ~209.4 ppm |

| Olefinic Carbon (¹³C) | NMR | ~125-150 ppm | ~125-150 ppm |

| Note: Values are illustrative and based on data for related isophorone (B1672270) and cyclohexanone (B45756) derivatives. dergipark.org.tramerican-ajiras.com |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edulibretexts.org The HOMO, being the outermost orbital containing electrons, acts as the nucleophile or electron donor, while the LUMO is the electrophilic or electron-accepting orbital. libretexts.org

The energies of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are crucial indicators of a molecule's kinetic stability and reactivity. researchgate.netdntb.gov.ua A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. In the context of this compound, the enone system's π-conjugation influences these frontier orbitals. The HOMO is typically associated with the π-system of the double bond, while the LUMO is centered on the π* antibonding orbital of the carbonyl group and the C=C double bond. cureffi.org This distribution makes the carbonyl carbon and the β-carbon susceptible to nucleophilic attack. FMO analysis is instrumental in predicting the outcomes of pericyclic reactions, such as cycloadditions, by examining the symmetry and energy alignment of the frontier orbitals of the reactants. wikipedia.orgimperial.ac.uk

| Parameter | Significance | Typical Calculated Value (eV) for Cyclohexenone Derivatives |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.9 to -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.9 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. | 3.9 to 4.5 eV |

| Note: Values are illustrative and based on data for related cyclohexenone and xanthene derivatives. wikipedia.orgresearchgate.net |

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, DFT calculations can identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netresearchgate.net The energy of the transition state determines the activation energy of a reaction, allowing for the prediction of reaction kinetics and the favorability of one pathway over another. researchgate.netrsc.org

For cyclohexenone systems, theoretical studies have elucidated mechanisms for various reactions, including cycloadditions, Michael additions, and rearrangements. researchgate.netunive.it For example, in a [2+2] cycloaddition reaction, computations can determine whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism involving a diradical intermediate by locating the respective transition states and intermediates. researchgate.net The calculated free energy profiles can reveal which regio- and stereoisomeric products are kinetically or thermodynamically favored. rsc.org These studies are invaluable for rationalizing experimental outcomes and for designing new synthetic routes.

Advanced Intermolecular Interaction Analysis using Hirshfeld Surfaces

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. The resulting surface is color-mapped with properties like dnorm, which indicates intermolecular contact distances shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii.

For crystals of cyclohexenone derivatives, Hirshfeld analysis reveals the specific types and relative importance of non-covalent interactions that stabilize the crystal packing, such as hydrogen bonds and van der Waals forces. nih.goviucr.org The analysis is often complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts. researchgate.net In typical dimethylcyclohexanone structures, H···H contacts are generally the most abundant, often comprising 48-50% of the surface, reflecting the importance of van der Waals forces. researchgate.netdntb.gov.uanih.gov Other significant contacts may include O···H and C···H interactions, which are indicative of weak hydrogen bonding. nih.gov

| Interaction Type | Typical Contribution to Hirshfeld Surface |

| H···H | 48% - 50% |

| O···H / H···O | 15% - 23% |

| C···H / H···C | ~11% |

| Other (e.g., F···H, C···C) | Variable, depends on substituents |

| Note: Percentages are based on data for substituted dimethylcyclohexanone derivatives. researchgate.netdntb.gov.uanih.gov |

Electronic Structure Properties: Ionization Potential and Electron Affinity

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. researchgate.netosti.gov These values are direct measures of a molecule's ability to undergo oxidation or reduction.

Within the framework of DFT, IP and EA can be estimated in several ways. A common approximation, rooted in Koopmans' theorem, relates these properties directly to the energies of the frontier orbitals: IP ≈ -E(HOMO) and EA ≈ -E(LUMO). researchgate.net While this method is computationally simple, more accurate values are typically obtained through the ΔSCF (delta self-consistent field) method, where the IP is calculated as the energy difference between the cationic and neutral species (IP = Ecation - Eneutral), and the EA is the difference between the neutral and anionic species (EA = Eneutral - Eanion). researchgate.netscielo.br These properties are critical for understanding charge transport in materials and for predicting the behavior of molecules in electrochemical systems. aps.org

Strategic Applications of 3,5 Dimethyl 3 Cyclohexenone and Its Derivatives in Complex Molecule Synthesis

Role as Core Building Blocks in Organic Synthesis

The utility of 3,5-dimethyl-3-cyclohexenone and its related isomers as core building blocks stems from the rich chemistry of the α,β-unsaturated ketone moiety. This functional group arrangement provides multiple reactive sites for carbon-carbon and carbon-heteroatom bond formation. The inherent structure of dimethyl-substituted cyclohexanone (B45756) derivatives features several reactive centers, primarily at the carbonyl carbon (C-1), the α-carbon (C-2), and to a lesser extent, the β-carbon (C-3) and the other α'-carbon (C-6). nanobioletters.com These compounds are versatile reagents for synthesizing a variety of other molecules. researchgate.net

The reactivity of the cyclohexenone ring system allows it to be a valuable intermediate in organic synthesis. ontosight.ai For example, catalytic hydrogenation of the double bond can produce the corresponding saturated ketone, 3,5-dimethylcyclohexanone (B1585822), which itself is a useful intermediate. nih.govacs.org The enone system is also primed for conjugate addition reactions, where nucleophiles add to the β-carbon of the double bond, a fundamental transformation in constructing more substituted cyclohexane (B81311) rings. Furthermore, the double bond can participate in cycloaddition reactions, and the ketone can be manipulated through various reactions such as reductions, alkylations, and condensations.

These varied reaction pathways make cyclohexenone derivatives key intermediates for building more complex structures. mdpi.com Their versatility allows chemists to introduce new functional groups and build intricate carbon skeletons, making them indispensable starting points for multi-step syntheses.

Table 1: Key Reactions of the Cyclohexenone Core for Synthesis

| Reaction Type | Description | Synthetic Utility |

|---|---|---|

| Michael Addition | Nucleophilic addition to the β-carbon of the conjugated system. | Forms new carbon-carbon or carbon-heteroatom bonds, introducing substituents to the cyclohexane ring. acs.org |

| Catalytic Hydrogenation | Reduction of the carbon-carbon double bond, often selectively over the carbonyl group. | Access to saturated cyclohexanone derivatives like 3,5-dimethylcyclohexanone. google.com |

| Aldol (B89426) Condensation | Reaction at the α-carbon via an enolate intermediate. | Used for annulation reactions (e.g., Robinson annulation) to build fused ring systems. acs.org |

| Reduction of Carbonyl | Conversion of the ketone to a secondary alcohol. | Creates a new stereocenter and a hydroxyl group for further functionalization. |

| Wittig Reaction | Reaction of the ketone with a phosphonium (B103445) ylide. | Forms a new carbon-carbon double bond, converting the ketone into an alkene. google.com |

Application in Natural Product and Bioactive Molecule Synthesis

The structural motif of substituted cyclohexenones is central to a vast array of natural products and biologically active molecules. acs.orgmdpi.comnih.gov Consequently, derivatives of this compound are valuable starting materials or intermediates in the total synthesis of these complex targets. ontosight.ai The synthesis of many bioactive natural products has been successfully achieved using carbohydrates as a chiral source to create practically useful intermediates and analogs. nih.gov

A notable example involves the synthesis of a key subunit of the polyether antibiotic ionomycin. Researchers utilized the enzymatic oxidation of cis-3,5-dimethyl cyclohexanone, the saturated analog of the title compound, to efficiently prepare the C11−C16 fragment of ionomycin. scite.ai This biocatalytic desymmetrization provided a more efficient route compared to previous chemical syntheses. scite.ai

Furthermore, the general class of cyclohexenones is implicated in the synthesis of various bioactive compounds. They are known building blocks for pharmaceuticals and agrochemicals, with some derivatives being studied for antimicrobial, antiviral, or anticancer properties. ontosight.airesearchgate.net The synthesis of novel 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone derivatives has been explored for their potential as antimicrobial agents, with studies confirming their interaction with bacterial proteins. nanobioletters.com These applications underscore the strategic importance of the dimethyl-cyclohexenone scaffold in constructing molecules with significant biological function.

Table 2: Examples of Bioactive Molecules Synthesized from Cyclohexenone Derivatives

| Target Molecule/Class | Derivative Used | Synthetic Role/Strategy | Citation |

|---|---|---|---|

| Ionomycin (C11−C16 subunit) | cis-3,5-Dimethyl cyclohexanone | Key chiral building block obtained through enzymatic oxidation. | scite.ai |

| Antimicrobial Agents | 5,5-Dimethyl-3-(phenylamino)-cyclohex-2-enone derivatives | Synthesized via condensation of dimedone and substituted anilines to create novel antibacterial compounds. | nanobioletters.com |

| General Pharmaceuticals | Cyclohexanone, 3,5-dimethyl-4-(3-methyl-2-buten-1-yl)- | Used as an intermediate in the synthesis of complex organic molecules. | ontosight.ai |

| Anticancer Agents | 2,6-bis(4-hydroxy-3,5-dimethyl benzylidene)cyclohexanone | Synthesized from cyclohexanone derivatives for evaluation of therapeutic properties. | google.com |

Development of Specialized Functional Molecules and Intermediates

Beyond natural products, this compound and its derivatives are instrumental in creating specialized functional molecules and advanced synthetic intermediates. These molecules may not be found in nature but possess unique properties making them valuable in materials science, medicinal chemistry, and as reagents for organic synthesis.

One area of application is the development of novel therapeutic agents. For instance, derivatives such as 2,6-bis(4-hydroxy-3,5-dimethyl benzylidene)cyclohexanone have been synthesized and investigated for their therapeutic potential. google.com These compounds are created by the Claisen-Schmidt condensation of a substituted cyclohexanone with appropriate aromatic aldehydes.

The development of chiral reagents for asymmetric synthesis is another important application. Chiral phosphonamide reagents, which are used for stereocontrolled bond-forming reactions, can be synthesized from precursors like (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane. beilstein-journals.org These reagents are then used in the synthesis of other complex bioactive compounds. beilstein-journals.org

Additionally, derivatives of dimethyl-cyclohexenone serve as precursors to other valuable chemical intermediates. The reduction of dimedone (5,5-dimethylcyclohexane-1,3-dione), a common precursor, leads to α,β-unsaturated mono-ketones that can be further transformed. google.com These intermediates are crucial in multi-step syntheses, such as the production of "green ketone," a fragrance ingredient. google.com Platinum-catalyzed hydrative cyclization of 1,6-diynes is another advanced method used to produce functionalized 3,5-substituted cyclohexenones, demonstrating the ongoing development of new synthetic routes to access these important structures. mdpi.com

Table 3: Specialized Molecules and Intermediates from Cyclohexenone Derivatives

| Molecule/Intermediate | Precursor/Derivative | Application/Significance | Citation |

|---|---|---|---|

| Benzylidene Cyclohexanones | Substituted Cyclohexanones | Investigated for therapeutic uses; synthesized via Claisen-Schmidt condensation. | google.com |

| Chiral Phosphonamide Reagents | Chiral Diaminocyclohexanes | Used as reagents for asymmetric synthesis of complex bioactive molecules. | beilstein-journals.org |

| "Green Ketone" Intermediate | Dimedone / 3,3-Dimethylcyclohexan-1-one | Precursor for a valuable fragrance ingredient. | google.com |

| Functionalized Cyclohexenones | 1,6-Diynes | Synthesized via platinum-catalyzed hydrative cyclization for use as key intermediates. | mdpi.com |

Emerging Research Directions in 3,5 Dimethyl 3 Cyclohexenone Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes to important chemical entities. For cyclohexenone derivatives, including 3,5-dimethyl-3-cyclohexenone, research is actively pursuing more environmentally benign and efficient synthesis methods.

One promising approach is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents in the synthesis of various cyclohexenone derivatives. nanobioletters.com For instance, the synthesis of dibenzylidenecyclohexanone derivatives has been successfully achieved using MAOS, highlighting its potential for the synthesis of other substituted cyclohexenones. semanticscholar.org The key advantages of microwave heating include rapid and uniform heating, which can lead to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. semanticscholar.org

Furthermore, the exploration of solvent-free reaction conditions is a significant trend in green chemistry. nanobioletters.com Performing reactions without a solvent or in environmentally benign solvents like water can dramatically reduce the environmental impact of a chemical process. nih.gov The synthesis of various heterocyclic compounds derived from cyclohexenone precursors has been successfully demonstrated under solvent-free conditions, often with the aid of microwave irradiation or solid-supported catalysts. nanobioletters.com

The following table summarizes some green and sustainable approaches that could be adapted for the synthesis of this compound and its derivatives:

| Green Chemistry Approach | Description | Potential Application for this compound |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave energy to accelerate reactions, often leading to higher yields and shorter reaction times. semanticscholar.org | Could be applied to various condensation and cyclization reactions to form the cyclohexenone ring. |

| Eco-Friendly Catalysts | Employs non-toxic, recyclable, and highly efficient catalysts to promote reactions. nih.gov | Development of solid acid or base catalysts for the synthesis and transformation of this compound. |

| Solvent-Free Reactions | Conducts reactions without the use of volatile organic solvents, reducing waste and environmental impact. nanobioletters.com | Could be utilized in condensation reactions of precursors to this compound. |

| Use of Benign Solvents | Replaces hazardous organic solvents with environmentally friendly alternatives like water. nih.gov | Performing synthetic steps in water could significantly improve the green profile of the synthesis. |

Catalyst Design and Mechanistic Understanding for Novel Transformations

The development of novel catalysts and a deep understanding of reaction mechanisms are crucial for unlocking new transformations of this compound and expanding its synthetic utility.

Recent research has focused on the design of heterogeneous catalysts for a variety of organic transformations. For instance, gold-palladium alloy nanoparticles supported on titanium dioxide (Au-Pd/TiO2) have been shown to be effective catalysts for the synthesis of diarylamines from cyclohexanones. ebi.ac.uk This highlights the potential for designing bimetallic catalysts with tailored activity and selectivity for reactions involving the carbonyl group of cyclohexenones. The synergy between the two metals can lead to enhanced catalytic performance that is not achievable with either metal alone. ebi.ac.uk

Mechanistic studies are essential for optimizing reaction conditions and designing more efficient catalysts. For example, computational studies on the [2+2] cycloaddition reaction of cyclohexenone and its derivatives have provided valuable insights into the reaction mechanism, showing that it proceeds via a stepwise pathway. researchgate.net Understanding the transition states and the influence of substituents, such as the dimethyl groups in this compound, can help in predicting and controlling the stereochemical outcome of such reactions. researchgate.net

Furthermore, research into novel heterocyclization reactions is expanding the synthetic possibilities. The reaction of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one with 2,6-di-tert-butyl-1,4-benzoquinone leads to the formation of a novel phenazine (B1670421) derivative. mathnet.ru This transformation demonstrates how the cyclohexenone core can be elaborated into more complex heterocyclic systems, which are of significant interest in medicinal chemistry.

The table below provides an overview of catalyst design and mechanistic studies relevant to cyclohexenone chemistry:

| Research Area | Key Findings | Relevance to this compound |

| Heterogeneous Catalyst Design | Au-Pd/TiO2 nanoparticles catalyze the synthesis of diarylamines from cyclohexanones. ebi.ac.uk | Suggests the potential for developing selective catalysts for amination and other transformations of the carbonyl group. |

| Mechanistic Studies of Cycloadditions | The [2+2] cycloaddition of cyclohexenone derivatives proceeds through a stepwise mechanism. researchgate.net | Provides a framework for understanding and controlling the stereochemistry of cycloaddition reactions involving this compound. |

| Novel Heterocyclization Reactions | Condensation of a substituted cyclohexenone with a quinone yields a complex phenazine system. mathnet.ru | Opens up avenues for the synthesis of novel heterocyclic compounds starting from this compound. |

Integration of Advanced Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is becoming increasingly important in modern chemical research. This integrated approach provides a deeper understanding of molecular properties and reactivity, guiding the design of new experiments and the interpretation of results.

Computational analysis using Density Functional Theory (DFT) has been employed to study the structural and electronic properties of cyclohexenone derivatives. For example, a study on (E)-3-(2-chlorostyryl)-5,5-dimethylcyclohex-2-enone combined single-crystal X-ray diffraction with DFT calculations to investigate its molecular geometry, nonlinear optical properties, and thermodynamic parameters. icm.edu.pl The good agreement between the experimental and calculated data validates the computational model and allows for the prediction of properties for related molecules. icm.edu.pl

Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. This analysis has been applied to various complex organic molecules to understand their crystal packing and the nature of non-covalent interactions, which can influence their physical properties and reactivity. researchgate.net

The integration of in-silico and in-vitro studies is also a growing trend, particularly in the context of medicinal chemistry. For derivatives of 5,5-dimethyl-3-(phenylamino)-cyclohex-2-enone, a combination of greener synthesis, computational docking studies, and in-vitro biological evaluation was used to identify compounds with potential antibacterial activity. nanobioletters.com This approach allows for the rational design of new bioactive molecules and can help to prioritize synthetic targets.

The following table highlights the integration of computational and experimental methods in the study of cyclohexenone derivatives:

| Integrated Approach | Description | Application to this compound Research |

| DFT and X-ray Crystallography | Combines theoretical calculations with experimental structural determination to provide a comprehensive understanding of molecular properties. icm.edu.pl | Can be used to predict the structure, spectra, and reactivity of this compound and its derivatives. |

| Hirshfeld Surface Analysis | A computational method to analyze intermolecular interactions in crystals. researchgate.net | Can provide insights into the solid-state properties and polymorphism of this compound. |

| In-Silico and In-Vitro Studies | Uses computational screening and molecular docking to predict biological activity, followed by experimental validation. nanobioletters.com | Can guide the design and synthesis of new derivatives of this compound with potential biological applications. |

Q & A

Basic Research Questions

Q. How can synthesis protocols for 3,5-dimethyl-3-cyclohexenone be optimized to improve yield and purity?

- Methodological Answer :

- Start with Robinson annulation or acid-catalyzed cyclization of diketones, as these are common routes for cyclohexenone derivatives. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 4:1) and optimize catalyst concentration (e.g., H₂SO₄ vs. p-TsOH) .

- Purify via fractional distillation (boiling point range: 186–191°C, similar to trimethylcyclohexanone derivatives) and characterize purity using GC-MS (m/z ≈ 138 [M⁺]) .

- For reproducibility, document reaction conditions (temperature, solvent polarity) and precursor ratios, as minor variations significantly affect stereochemical outcomes .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Look for deshielded vinyl protons (δ 5.5–6.0 ppm) and methyl groups (δ 1.0–1.5 ppm). Compare with NIST spectral data for cyclohexenone derivatives .

- IR Spectroscopy : Confirm carbonyl stretch (~1680–1720 cm⁻¹) and C=C absorption (~1600 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peak (C₈H₁₂O, exact mass = 124.0888) and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the cyclohexenone ring.

- Monitor degradation via HPLC (C18 column, acetonitrile:water gradient) and track ketone oxidation byproducts (e.g., cyclohexanedione derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in electrophilic additions to this compound?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to model electron density distribution. The α,β-unsaturated ketone favors conjugate addition at the β-carbon due to resonance stabilization .

- Validate experimentally using bromination (e.g., Br₂ in CCl₄) and analyze regiochemistry via X-ray crystallography or NOESY NMR .

Q. How can computational modeling predict the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer :

- Use molecular docking software (AutoDock Vina) to simulate diene interactions with the cyclohexenone’s LUMO. Focus on frontier orbital energy gaps (~2–3 eV for cyclohexenones) .

- Compare predicted vs. experimental reaction rates with substituted dienes (e.g., anthracene vs. 1,3-butadiene) .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) for asymmetric hydrogenation?

- Methodological Answer :

- Re-examine chiral catalysts (e.g., BINAP-Ru complexes) and reaction solvents (polar aprotic vs. nonpolar). Use chiral HPLC (Chiralpak IA column) to verify ee values .

- Cross-reference literature data for stereochemical drift during workup (e.g., acid quenching vs. neutral conditions) .

Q. How do steric effects from methyl groups influence tautomerization equilibria?

- Methodological Answer :

- Conduct variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe keto-enol tautomerism. Methyl groups at C3 and C5 sterically hinder enolization, shifting equilibrium toward the keto form .

- Compare with less hindered analogs (e.g., 3-methylcyclohexenone) to quantify steric contributions .

Data Analysis & Validation

Q. How to address discrepancies in melting point data across literature sources?

- Methodological Answer :

- Verify purity via DSC (differential scanning calorimetry) and check for polymorphic forms.

- Cross-reference with NIST data (reported mp: –20°C for related trimethylcyclohexanones) and note solvent recrystallization effects .

Q. What statistical methods are appropriate for analyzing reaction yield variability?

- Methodological Answer :

- Apply ANOVA to compare yields across ≥3 independent trials. Use RSD (relative standard deviation) thresholds <5% for reproducibility .

- Document outlier exclusion criteria (e.g., equipment failure, solvent contamination) .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 186–191°C | |

| Molecular Weight | 124.18 g/mol | |

| Key IR Stretches | 1680 cm⁻¹ (C=O) | |

| Synthetic Yield (Optimized) | 69% (Nicolaou method) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.